

Technical Support Center: Clinical-Grade Gold-195 (^{195}Au)

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Compound of Interest

Compound Name: Gold-195

Cat. No.: B1194844

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical-grade **Gold-195**.

Frequently Asked Questions (FAQs)

Q1: What is clinical-grade **Gold-195**?

A1: Clinical-grade **Gold-195** (^{195}Au) is a radioactive isotope of gold intended for human use in medical applications, primarily for diagnostic imaging.^[1] It is typically obtained from a generator system where its parent radionuclide, Mercury-195m ($^{195\text{m}}\text{Hg}$), decays to produce the metastable isomer **Gold-195m** ($^{195\text{m}}\text{Au}$), which has a very short half-life of 30.5 seconds and is used for first-pass cardiac and vascular imaging.^{[1][2]} The longer-lived ^{195}Au , with a half-life of 186.01 days, decays to stable Platinum-195.^[1]

Q2: What are the key quality control tests for clinical-grade **Gold-195**?

A2: The key quality control tests for clinical-grade **Gold-195**, like other radiopharmaceuticals, are designed to ensure its safety and efficacy. These tests include:

- Radionuclidic Purity: To identify and quantify any radioactive impurities.
- Radiochemical Purity: To ensure that the radioactivity is in the desired chemical form.
- Sterility: To ensure the absence of viable microorganisms.

- Apyrogenicity (Bacterial Endotoxins): To ensure the absence of fever-inducing substances.
- pH and Visual Inspection: To check for physical suitability for injection.

Q3: What are the acceptance criteria for these quality control tests?

A3: While specific monographs for **Gold-195** were not found in the public domain, the general acceptance criteria for radiopharmaceuticals, as stipulated by pharmacopeias, are as follows. It is crucial to validate these for your specific application.

Quality Control Test	Acceptance Criteria
Radionuclidic Purity	The proportion of radioactivity due to ^{195}Au and $^{195\text{m}}\text{Au}$ should be maximized. Specific limits for radionuclidic impurities, such as the parent $^{195\text{m}}\text{Hg}$, must be established and met. For instance, a common limit for parent radionuclide breakthrough is less than a specified small fraction of the total radioactivity.
Radiochemical Purity	For diagnostic radiopharmaceuticals, the radiochemical purity should typically be $\geq 95\%$.
Sterility	Must pass the sterility test (no microbial growth observed).
Bacterial Endotoxins	For intravenous administration, the limit is typically < 175 Endotoxin Units (EU) per patient dose.[3] For intrathecal administration, the limit is much lower, at < 14 EU per dose.[3]
pH	Should be within a physiologically acceptable range, typically between 4.5 and 7.5.
Visual Inspection	The solution should be clear, colorless, and free from particulate matter.

Q4: How should clinical-grade **Gold-195** be handled and stored?

A4: Clinical-grade **Gold-195** should be handled and stored in accordance with national regulations for radioactive materials. Key precautions include:

- Shielding: Use appropriate lead or tungsten shielding to minimize radiation exposure.
- Personal Protective Equipment (PPE): Wear disposable gloves, a lab coat, and safety glasses.[\[4\]](#)
- Controlled Area: Handle in a designated and properly ventilated area.[\[4\]](#)
- Temperature: Store at a controlled room temperature or as specified by the manufacturer.
- Security: Secure the material to prevent unauthorized access.[\[5\]](#)

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **Gold-195m** eluted from a $^{195\text{m}}\text{Hg}/^{195\text{m}}\text{Au}$ generator.

Problem	Potential Cause(s)	Recommended Action(s)
Low Elution Yield of ^{195m}Au	1. Incomplete Elution: Insufficient volume of eluent used. 2. Generator Channeling: The eluent is not passing uniformly through the generator column. 3. Parent Decay: The parent radionuclide (^{195m}Hg) has decayed significantly.	1. Ensure the correct volume of eluent is passed through the generator as per the manufacturer's instructions. 2. Gently tap the generator column to settle the resin bed. If the problem persists, contact the manufacturer. 3. Check the calibration date of the generator. A new generator may be required.
High Radionuclidic Impurity (^{195m}Hg Breakthrough)	1. Generator Damage: Physical shock or improper handling may have damaged the generator column. 2. Incorrect Eluent: Using an eluent not specified for the generator.	1. Handle the generator with care. Perform a radionuclidic purity test on each elution. If breakthrough exceeds the specified limit, discontinue use and contact the manufacturer. 2. Use only the eluent provided or specified by the generator manufacturer.
Low Radiochemical Purity	1. Presence of Oxidizing Agents: Can interfere with the formation of the desired radiochemical species. 2. Incorrect Formulation: Improper ratio of reagents if preparing a kit.	1. Ensure all vials and reagents are free from oxidizing contaminants. 2. Follow the kit preparation instructions precisely.
Visible Particles in the Eluate	1. Generator Column Shedding: Fines from the resin support may be present in the eluate.	1. Do not use the eluate if particles are visible. Contact the manufacturer immediately. The use of a final $0.22\ \mu\text{m}$ filter is a standard practice.

Failed Sterility or Endotoxin Test	1. Contamination during Elution: Non-aseptic technique used during the elution process. 2. Contaminated Eluent or Vials: The eluent or collection vials were not sterile.	1. Strictly adhere to aseptic techniques during all manipulations. 2. Use only sterile, pyrogen-free eluents and collection vials.
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Experimental Protocols

1. Radionuclidic Purity Testing

- Objective: To identify and quantify radionuclidic impurities in the ^{195m}Au eluate, primarily the parent ^{195m}Hg .
- Methodology:
 - Dispense a sample of the ^{195m}Au eluate into a suitable counting vial.
 - Allow the sample to decay for at least 24 hours to ensure that the short-lived ^{195m}Au has completely decayed, leaving only longer-lived radionuclides.
 - Using a calibrated gamma-ray spectrometer with a high-purity germanium (HPGe) detector, acquire a gamma spectrum of the decayed sample.[\[6\]](#)
 - Identify and quantify the gamma-ray peaks corresponding to ^{195m}Hg (e.g., at specific keV levels) and other potential long-lived impurities.[\[7\]](#)
 - Calculate the activity of each impurity and express it as a percentage of the total initial activity of ^{195m}Au at the time of elution.

2. Radiochemical Purity Testing

- Objective: To determine the percentage of ^{195m}Au present in the desired chemical form (e.g., as a sodium thiosulfate complex).
- Methodology (Thin-Layer Chromatography - TLC):

- Stationary Phase: Use an appropriate TLC strip (e.g., ITLC-SG).[8]
- Mobile Phase: Select a solvent system that effectively separates the desired $^{195\text{m}}\text{Au}$ complex from potential impurities like free $^{195\text{m}}\text{Au}$. A common approach for similar radiometal complexes involves polar and non-polar solvent systems to separate different species. The exact system for Gold(I)sodium thiosulfate would need to be validated.
- Procedure:
 - Apply a small spot of the $^{195\text{m}}\text{Au}$ radiopharmaceutical onto the origin of the TLC strip.[8]
 - Develop the chromatogram by placing the strip in a chamber containing the mobile phase, ensuring the spot is above the solvent level.[8]
 - Once the solvent front has migrated to a sufficient height, remove the strip and allow it to dry.
 - Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into segments and counting each in a gamma counter.
- Calculation:
 - Calculate the percentage of radioactivity at the R_f value corresponding to the desired complex.
 - Radiochemical Purity (%) = (Activity of desired complex / Total activity on the strip) x 100.

3. Sterility Testing

- Objective: To ensure the absence of viable microorganisms.
- Methodology:
 - The test is typically performed retrospectively due to the short half-life of $^{195\text{m}}\text{Au}$.
 - Aseptically inoculate a sample of the radiopharmaceutical into two types of sterile culture media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for

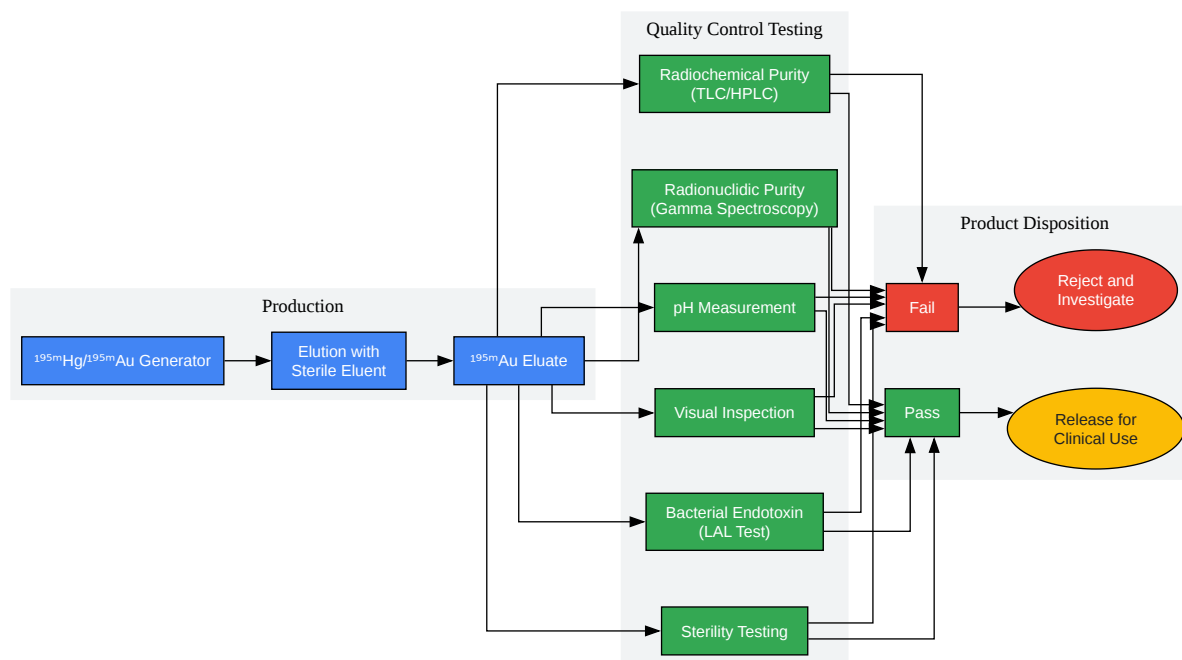
fungi and molds).[9]

- Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for SCDM) for a specified period (typically 14 days).
- Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.[9]

4. Bacterial Endotoxin Testing (LAL Test)

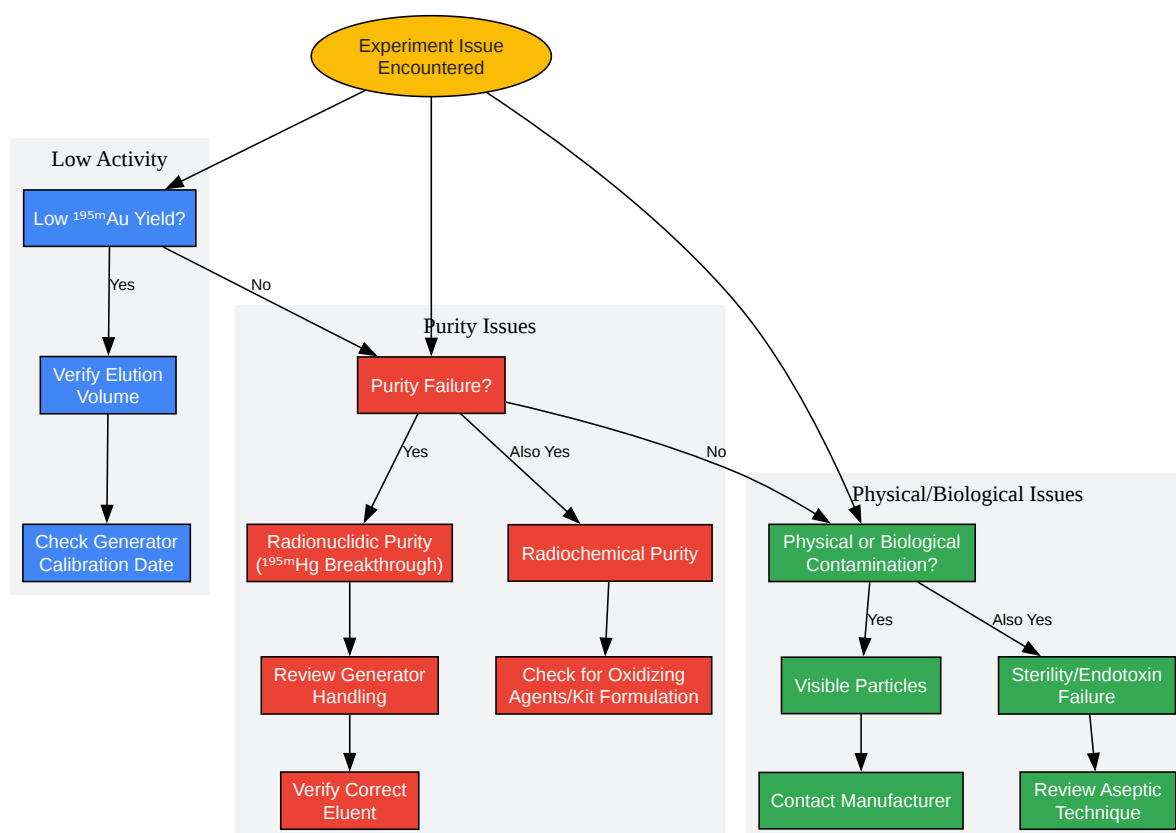
- Objective: To detect and quantify bacterial endotoxins.
- Methodology (Limulus Amebocyte Lysate - LAL - Gel-Clot Method):
 - Reconstitute the LAL reagent with pyrogen-free water.
 - In pyrogen-free test tubes, mix a specified volume of the ^{195m}Au radiopharmaceutical with the LAL reagent.[10]
 - Include positive and negative controls in the test run.
 - Incubate the tubes at 37°C for a specified time (e.g., 60 minutes).[10]
 - After incubation, carefully invert the tubes. The formation of a solid gel that remains intact indicates a positive result (presence of endotoxins above the detection limit). No gel formation indicates a negative result.[10]
 - The endotoxin level must be below the established limit for the product to pass.

Visualizations



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Caption: Quality control workflow for clinical-grade **Gold-195m**.



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Caption: Troubleshooting decision tree for **Gold-195m** experiments.

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